Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method was proposed, achieving an 80.2% yield and suitable for industrial scale-up, highlighting its potential in pharmaceutical manufacturing (Chen Xin-zhi, 2011).
Application in Stereochemistry
In another research, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were studied, focusing on stereoselective syntheses, producing tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This work demonstrates the compound's significance in stereoselective chemical processes (V. Boev et al., 2015).
Conformational Analysis
The piperidine ring conformation of related compounds was investigated, with a focus on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives. The study provided insights into molecular interactions and crystal structure, vital for understanding the behavior of such compounds in different environments (M. Cygler et al., 1980).
Role in Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is significant as an intermediate for small molecule anticancer drugs. A high-yield synthesis method was developed for this compound, underlying its potential in cancer drug development (Binliang Zhang et al., 2018).
Crystal Structure Analysis
A study on the six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, revealed its distorted half-chair configuration, contributing to knowledge on molecular structures and hydrogen bonding (Thomas Kolter et al., 1996).
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSPIRFZKBBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632517 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
CAS RN |
236406-21-6 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(hydroxymethyl)-4-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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